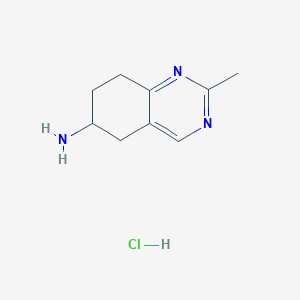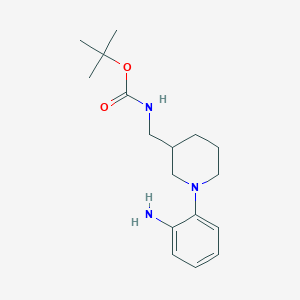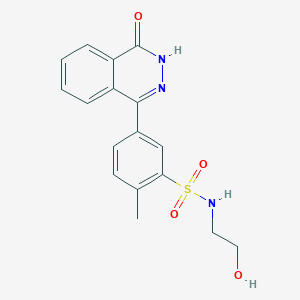![molecular formula C20H19NO4 B12450445 N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to a bis(4-methoxyphenyl)methyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with bis(4-methoxyphenyl)methylamine. The reaction is carried out under mild conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM) . The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, resulting in shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Bis(4-methoxyphenyl)methylamine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Used as a probe to study the interaction of furan derivatives with biological targets.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)furan-2-carboxamide: Lacks the bis(4-methoxyphenyl)methyl moiety.
N-(4-methoxyphenyl)methylfuran-2-carboxamide: Contains a single 4-methoxyphenyl group.
Uniqueness
N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide is unique due to the presence of the bis(4-methoxyphenyl)methyl moiety, which enhances its biological activity and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H19NO4/c1-23-16-9-5-14(6-10-16)19(15-7-11-17(24-2)12-8-15)21-20(22)18-4-3-13-25-18/h3-13,19H,1-2H3,(H,21,22) |
InChI Key |
FYHXEJSAKQDVNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12450362.png)
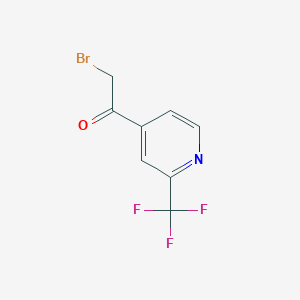
![2-amino-6-benzyl-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12450373.png)
![1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B12450390.png)
![N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)
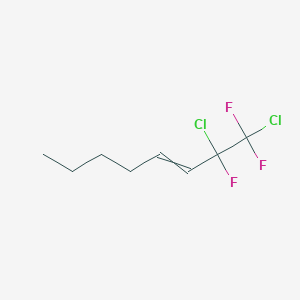
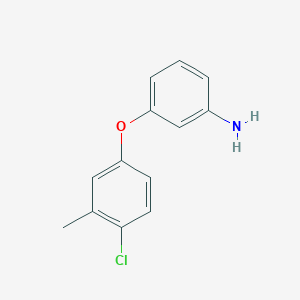
![2-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12450412.png)
![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12450424.png)
![2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450426.png)
